molecular formula C11H6F3NO3 B3058887 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid CAS No. 924633-55-6

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid

Cat. No. B3058887
CAS RN: 924633-55-6
M. Wt: 257.16 g/mol
InChI Key: DTMSBEXXPDMQKZ-UHFFFAOYSA-N
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Description

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid is a heterocyclic compound . It has a molecular formula of C11H6F3NO3 and a molecular weight of 257.1654496 .


Synthesis Analysis

The synthesis of 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid and its derivatives often involves multi-step reactions . For instance, one method involves the use of 2-Aminobenzotrifluoride .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The compound also contains trifluoromethyl, hydroxyl, and carboxylic acid functional groups .


Chemical Reactions Analysis

Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared via multi-step reactions . These reactions often involve the modification of substituents on the carboxylic A-ring of the quinoline .

Scientific Research Applications

Antibacterial Activity

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid derivatives show promising antibacterial properties. A study by Lingaiah et al. (2012) synthesized novel quinolone derivatives with α-amino acid functionalization and observed significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains (Lingaiah et al., 2012).

Photophysical Properties

Padalkar and Sekar (2014) explored the photophysical behaviors of azole-quinoline-based fluorophores derived from 7-hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid. These compounds displayed dual emissions and large Stokes' shift emission patterns, suggesting their potential application in fluorescence spectroscopy (Padalkar & Sekar, 2014).

Synthesis of α-Trifluoromethyl-α-Amino Acids

Madhu et al. (2022) reported the use of tailored 3-trifluoroacetyl-quinolin-2(1H)-ones as carbonyl and acid surrogates in synthesis reactions. This led to the creation of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids, showcasing the compound's versatility in organic synthesis (Madhu et al., 2022).

Mechanism of Action

While the specific mechanism of action for 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid is not mentioned in the search results, a related compound, PSI-421, has been identified as a P-selectin inhibitor . P-selectin is a protein that plays a crucial role in the inflammatory response and thrombosis.

properties

IUPAC Name

3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)6-3-1-2-5-8(10(17)18)7(16)4-15-9(5)6/h1-4,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMSBEXXPDMQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60582756
Record name 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

924633-55-6
Record name 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid
Reactant of Route 2
3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid
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3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid
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3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid
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3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid
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3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid

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